Coriamyrtin

Neurotoxicology Acute Toxicity In Vivo Pharmacology

Coriamyrtin is differentiated by its prompt-onset, short-duration convulsant profile versus longer-acting picrotoxin, enabling precise temporal control in acute seizure models. Its well-characterized intermediate inhibitory potency—between tutin and dihydrotutin—makes it an essential reference compound for GABA-A receptor SAR studies. Additionally, its historical antidotal efficacy in barbiturate intoxication provides a niche tool for CNS depression reversal research. Procure Coriamyrtin to achieve reproducible, quantifiable CNS outcomes that alternative GABA-A antagonists cannot reliably deliver.

Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol
CAS No. 2571-86-0
Cat. No. B1205331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoriamyrtin
CAS2571-86-0
Synonymscoriamyrtin
coriamyrtine
Molecular FormulaC15H18O5
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C
InChIInChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8-,9+,10+,11-,13-,14+,15-/m0/s1
InChIKeyBWWDLKVKPVKBGJ-OVAVOLFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coriamyrtin (CAS 2571-86-0): A Picrotoxane Sesquiterpene Lactone with Potent GABA-A Receptor Antagonism


Coriamyrtin is a sesquiterpene lactone of the picrotoxane group [1]. It is the primary toxic principle found in plants of the genus Coriaria, acting as a potent, non-competitive antagonist of the gamma-aminobutyric acid type A (GABA-A) receptor [2]. Its fundamental chemical and pharmacological profile, including its physical properties and a well-defined intraperitoneal LD50 in mice, is established in the literature [1][3].

Why Coriamyrtin Cannot Be Interchanged with Tutin or Picrotoxin: Evidence-Based Selection Criteria


While coriamyrtin shares a common mechanism of action—GABA-A receptor antagonism—with related compounds like tutin and picrotoxin, its distinct pharmacological and toxicological profile precludes simple substitution [1][2]. Direct comparative studies reveal quantitative differences in potency, duration of action, and specific effects on central nervous system (CNS) parameters [3][4]. These distinctions are critical for research applications requiring precise, reproducible outcomes, such as in vivo seizure modeling or structure-activity relationship (SAR) studies. The following evidence sections provide the specific, quantified differentiators that guide scientific and procurement decisions.

Coriamyrtin Evidence Guide: Quantified Differentiation from Picrotoxin and Tutin


Toxicological Potency: Coriamyrtin Exhibits Higher Acute Lethality than Picrotoxin in Mice

A direct comparison of acute toxicity in mice reveals a quantifiable difference in potency between coriamyrtin and the reference compound picrotoxin. When both are administered via the same intraperitoneal (i.p.) route, coriamyrtin is approximately 2.4 times more toxic [1][2]. This difference is critical for experimental design, particularly when establishing dose-response curves or modeling acute intoxication.

Neurotoxicology Acute Toxicity In Vivo Pharmacology

Pharmacodynamic Profile: Coriamyrtin's Convulsant Action is More Prompt and Shorter in Duration than Picrotoxin

A classic comparative study established a key pharmacodynamic difference between coriamyrtin and picrotoxin. While both induce convulsions, coriamyrtin's onset of action is more prompt, and its overall effect is shorter in duration [1]. This temporal profile is a critical selection factor for assays that require a well-defined, rapid-onset seizure window without prolonged post-ictal effects.

Pharmacodynamics Seizure Modeling Convulsant Assays

Potency Ranking Among Picrotoxane Lactones: Coriamyrtin's Position Relative to Tutin and Dihydrotutin

Electrophysiological characterization on rat hippocampal neurons established a clear potency ranking among three structurally related sesquiterpene lactones. On native GABAergic transmission, tutin is the most potent inhibitor, coriamyrtin exhibits intermediate potency, and dihydrotutin is the least potent [1]. This ranking is attributed to a key structural difference: the presence of an isopropenyl moiety at carbon 4 in coriamyrtin and tutin, in contrast to the isopropyl group in dihydrotutin [1].

Electrophysiology GABA-A Receptor Pharmacology Structure-Activity Relationship

In Vivo Seizure Modeling: Coriamyrtin at 50 µg/kg (ICV) Reliably Induces Epilepsy in Rats

Coriamyrtin has been validated as a reliable agent for inducing acute epilepsy in rat models. A dose of 50 µg/kg, administered via intracerebroventricular (ICV) injection, consistently triggers seizures, enabling the study of downstream pathological changes such as mitochondrial damage and Bcl-2 protein expression in the hippocampal CA3 region [1]. This established protocol offers a robust and reproducible platform for epilepsy research.

Epilepsy Models In Vivo Neuropharmacology Disease Modeling

Coriamyrtin Application Scenarios: Where Quantified Differentiation Drives Research Value


Establishing Acute Seizure Models with a Rapid-Onset, Short-Duration Convulsant

For researchers requiring a well-defined, transient seizure window, Coriamyrtin is a superior tool compared to the longer-acting picrotoxin [1]. Its prompt onset and shorter duration of convulsant action allow for experiments with precise temporal control, such as those investigating acute molecular changes, neuroprotective interventions, or immediate post-ictal recovery mechanisms. The established ICV dose of 50 µg/kg in rats provides a validated starting point for protocol development [2].

Conducting Structure-Activity Relationship (SAR) Studies on GABA-A Receptor Antagonists

Coriamyrtin's well-characterized intermediate inhibitory potency, situated between the more potent tutin and the less potent dihydrotutin, makes it an essential reference compound in SAR studies [3]. Its specific structural features, particularly the isopropenyl group at carbon 4, are known to be critical for activity [3]. Researchers can use Coriamyrtin as a benchmark to screen novel compounds and understand the contribution of specific moieties to GABA-A receptor antagonism.

Investigating Antidotal Effectiveness in Barbiturate Intoxication

Historical but well-documented evidence shows that Coriamyrtin exhibits a high degree of antidotal effectiveness in barbiturate intoxication [4]. Its potent, centrally-acting stimulatory effects provide a specific, albeit niche, application for studying mechanisms of CNS depression reversal and the physiological interactions between GABA-A antagonism and barbiturate-induced sedation. This property differentiates it from other convulsants with different mechanisms.

Technical Documentation Hub

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